molecular formula C10H12N4O2 B11069366 Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-

Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-

Cat. No.: B11069366
M. Wt: 220.23 g/mol
InChI Key: YDUHDFUNNRKUFK-UHFFFAOYSA-N
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Description

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[44]NON-3-EN-2-ONE is a complex organic compound featuring a spiro structure with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cyclization reaction, followed by the construction of the spiro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE involves its interaction with specific molecular targets. The tetrazole ring can form strong interactions with metal ions and other biomolecules, influencing various biochemical pathways. The spiro structure contributes to the compound’s stability and reactivity, making it effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE is unique due to its spiro structure combined with the tetrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

4-methyl-3-(2H-tetrazol-5-yl)-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C10H12N4O2/c1-6-7(8-11-13-14-12-8)9(15)16-10(6)4-2-3-5-10/h2-5H2,1H3,(H,11,12,13,14)

InChI Key

YDUHDFUNNRKUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC12CCCC2)C3=NNN=N3

Origin of Product

United States

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